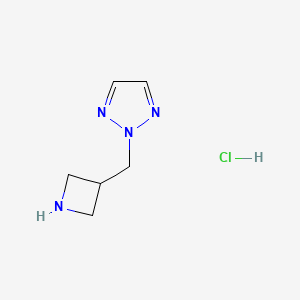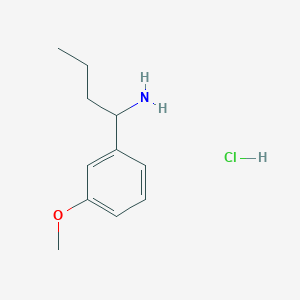
Clorhidrato de 1-(3,4-difluorofenil)-4-metilpentan-1-amina
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Catálisis
Síntesis de Radicales de Blatter: Este compuesto se utiliza en la síntesis de radicales de Blatter, que son importantes en el estudio de las propiedades estructurales, redox y magnéticas de los radicales orgánicos . Estos radicales tienen aplicaciones potenciales en el diseño de nuevos sistemas catalíticos que pueden facilitar diversas reacciones químicas, incluida la síntesis orgánica y la ciencia de los materiales.
Ciencia de los Materiales
Análisis de Propiedades Magnéticas: El grupo difluorofenilo en este compuesto contribuye al estudio de las propiedades magnéticas en los materiales. Se utiliza para crear centros paramagnéticos en ciertas estructuras moleculares, que luego se analizan para sus interacciones antiferromagnéticas. Esto es crucial para desarrollar nuevos materiales con propiedades magnéticas específicas .
Química Analítica
Patrones de Referencia para la Calibración: Estos compuestos pueden actuar como patrones de referencia analíticos. Se utilizan para calibrar instrumentos y validar métodos analíticos, asegurando la precisión y confiabilidad de los análisis químicos en investigación y aplicaciones forenses .
Mecanismo De Acción
Target of Action
It’s structurally similar to ticagrelor , which is a P2Y12 platelet inhibitor
Mode of Action
If we consider its potential similarity to ticagrelor, it might work by binding to the p2y12 receptor, thereby inhibiting adp activation . This inhibition prevents platelet aggregation, a key step in the formation of blood clots .
Biochemical Pathways
If it acts similarly to ticagrelor, it would affect the adp-mediated pathway of platelet activation . By blocking the P2Y12 receptor, it prevents ADP from activating platelets, thus inhibiting the aggregation of platelets and the formation of blood clots .
Result of Action
If it acts similarly to ticagrelor, it would prevent platelet aggregation at the molecular level, which could potentially reduce the risk of thrombotic events such as stroke or heart attack .
Análisis Bioquímico
Biochemical Properties
1-(3,4-Difluorophenyl)-4-methylpentan-1-amine hydrochloride plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are essential for the metabolism of many compounds. The nature of these interactions often involves the inhibition or activation of these enzymes, thereby influencing the metabolic pathways in which they are involved .
Cellular Effects
1-(3,4-Difluorophenyl)-4-methylpentan-1-amine hydrochloride affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to alter the expression of certain genes involved in metabolic processes, thereby affecting the overall metabolic flux within the cell .
Molecular Mechanism
The molecular mechanism of 1-(3,4-Difluorophenyl)-4-methylpentan-1-amine hydrochloride involves several key interactions at the molecular level. It binds to specific biomolecules, leading to enzyme inhibition or activation. This binding can result in changes in gene expression, which in turn affects various cellular processes. For instance, its interaction with cytochrome P450 enzymes can lead to the inhibition of these enzymes, thereby affecting the metabolism of other compounds .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-(3,4-Difluorophenyl)-4-methylpentan-1-amine hydrochloride change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but it can degrade over time, leading to changes in its biochemical properties and effects .
Dosage Effects in Animal Models
The effects of 1-(3,4-Difluorophenyl)-4-methylpentan-1-amine hydrochloride vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as the modulation of metabolic pathways. At higher doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal cellular functions .
Metabolic Pathways
1-(3,4-Difluorophenyl)-4-methylpentan-1-amine hydrochloride is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in these pathways, affecting metabolic flux and metabolite levels. For example, its interaction with cytochrome P450 enzymes can influence the metabolism of other compounds, thereby altering the overall metabolic profile of the cell .
Transport and Distribution
The transport and distribution of 1-(3,4-Difluorophenyl)-4-methylpentan-1-amine hydrochloride within cells and tissues are mediated by specific transporters and binding proteins. These interactions affect the localization and accumulation of the compound within different cellular compartments. For instance, the compound may be transported into the cell via specific membrane transporters, leading to its accumulation in certain organelles .
Subcellular Localization
The subcellular localization of 1-(3,4-Difluorophenyl)-4-methylpentan-1-amine hydrochloride is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles within the cell, affecting its activity and function. For example, the compound may be localized to the mitochondria, where it can influence mitochondrial function and energy metabolism .
Propiedades
IUPAC Name |
1-(3,4-difluorophenyl)-4-methylpentan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17F2N.ClH/c1-8(2)3-6-12(15)9-4-5-10(13)11(14)7-9;/h4-5,7-8,12H,3,6,15H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYBQPLVZYZJNFH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCC(C1=CC(=C(C=C1)F)F)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClF2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![[4-(Trifluoromethyl)bicyclo[2.2.2]octan-1-yl]methanol](/img/structure/B1457958.png)
![3-allyl-4,7-dimethoxybenzo[d]thiazol-2(3H)-imine hydrobromide](/img/structure/B1457962.png)









